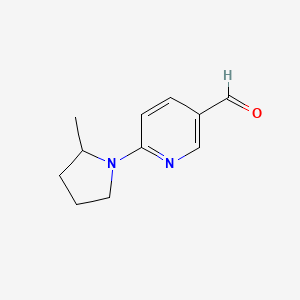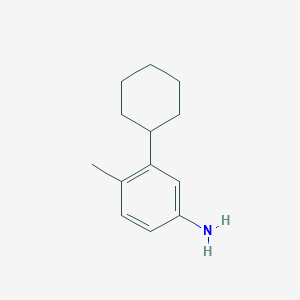
1-(2,4-Dihydroxyphenyl)-2-(methylsulfanyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-Dihydroxyphenyl)-2-(methylsulfanyl)ethan-1-one is an organic compound characterized by the presence of two hydroxyl groups and a methylsulfanyl group attached to an ethanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dihydroxyphenyl)-2-(methylsulfanyl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dihydroxybenzaldehyde and methylthiol.
Condensation Reaction: The 2,4-dihydroxybenzaldehyde undergoes a condensation reaction with methylthiol in the presence of a base such as sodium hydroxide.
Oxidation: The resulting intermediate is then oxidized using an oxidizing agent like hydrogen peroxide to form the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2,4-Dihydroxyphenyl)-2-(methylsulfanyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Ethers or esters.
Wissenschaftliche Forschungsanwendungen
1-(2,4-Dihydroxyphenyl)-2-(methylsulfanyl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(2,4-Dihydroxyphenyl)-2-(methylsulfanyl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the methylsulfanyl group can participate in redox reactions. These interactions can modulate biological pathways, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
1-(3,4-Dihydroxyphenyl)ethanone: Similar structure but with hydroxyl groups at different positions.
1-(4-(Diphenylamino)phenyl)ethanone: Contains a diphenylamino group instead of a methylsulfanyl group.
Uniqueness: 1-(2,4-Dihydroxyphenyl)-2-(methylsulfanyl)ethan-1-one is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxyl and methylsulfanyl groups allows for diverse chemical transformations and potential therapeutic applications.
Eigenschaften
Molekularformel |
C9H10O3S |
|---|---|
Molekulargewicht |
198.24 g/mol |
IUPAC-Name |
1-(2,4-dihydroxyphenyl)-2-methylsulfanylethanone |
InChI |
InChI=1S/C9H10O3S/c1-13-5-9(12)7-3-2-6(10)4-8(7)11/h2-4,10-11H,5H2,1H3 |
InChI-Schlüssel |
YEIWHMWBFAEBEO-UHFFFAOYSA-N |
Kanonische SMILES |
CSCC(=O)C1=C(C=C(C=C1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


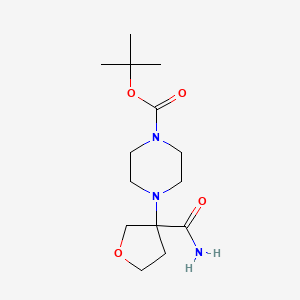
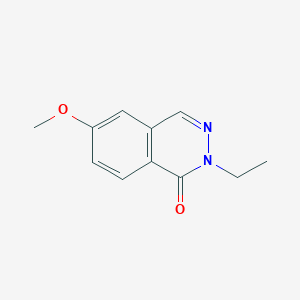
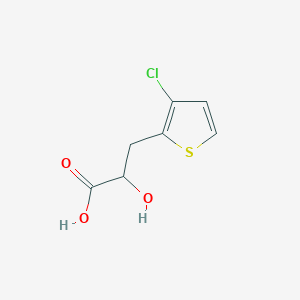
![1-[(Benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-5-(2-methylpropyl)-2-(thiophen-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13225371.png)

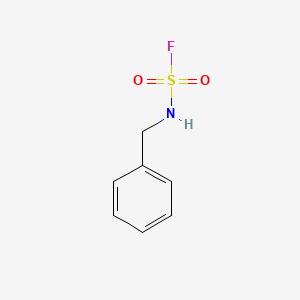
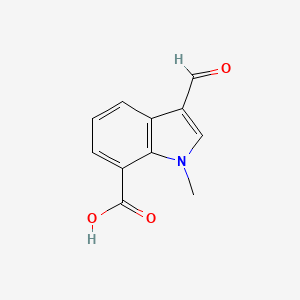
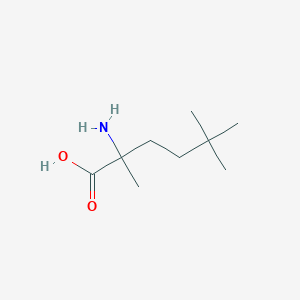

![1H,2H,3H-Pyrrolo[3,2-B]pyridine-6-carboxylic acid](/img/structure/B13225412.png)
